Quifenadine

Antiarrhythmic Cardiac Pharmacology Pediatric Cardiology

Source Quifenadine for your research programs on antihistamine resistance, histamine catabolism, or non‑QT‑prolonging antiarrhythmic pathways. This quinuclidine‑derived diarylmethane uniquely combines competitive H1 antagonism with diamine oxidase (histaminase) activation, reducing tissue histamine content by ~30%—a dual mechanism absent in diphenhydramine, loratadine, cetirizine, fexofenadine, and desloratadine. Clinically validated antiarrhythmic activity without QT prolongation makes it the tool‑compound‑of‑choice for investigating H1‑mediated antiarrhythmic mechanisms. Its poor blood‑brain barrier penetration (<0.05% brain concentration) eliminates the CNS sedative confounds of first‑generation antihistamines. Request a quote for ≥98% purity material with ambient‑temperature shipping.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 10447-39-9
Cat. No. B1678636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuifenadine
CAS10447-39-9
SynonymsFenatin
Fencarol
Phencarol
quifenadine
quifenadine hydrobromide, (+-)-isomer
quifenadine hydrochloride
quinuclidinyl-3-diphenylcarbinol
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2
InChIKeyPZMAHNDJABQWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quifenadine (CAS 10447-39-9) Procurement Guide for Research and Industrial Applications


Quifenadine (CAS 10447-39-9), also known as Phencarol or Fencarol, is a quinuclidine-derived diarylmethane compound classified as an H1-histamine receptor antagonist [1]. It belongs to the ATC class R06AX31 (Other antihistamines for systemic use) [2]. Originally synthesized in the 1970s and marketed primarily in post-Soviet countries, Quifenadine demonstrates a maximum clinical trial phase of II and is categorized as an investigational drug with one registered indication [3]. Unlike conventional antihistamines that solely block H1 receptors, Quifenadine possesses a dual pharmacological mechanism combining competitive H1 antagonism with activation of diamine oxidase (histaminase), an enzyme that degrades endogenous histamine [4]. This compound also exhibits moderate antiserotonin and weak cholinolytic effects, with documented antiarrhythmic properties attributable to its quinuclidine core structure [5].

Why Quifenadine (CAS 10447-39-9) Cannot Be Substituted with Common H1 Antihistamines


Quifenadine possesses a fundamentally distinct pharmacological profile that precludes simple interchange with other H1 antihistamines. While most antihistamines operate exclusively through H1 receptor blockade, Quifenadine uniquely activates diamine oxidase, reducing tissue histamine content by approximately 30%—a mechanism absent in diphenhydramine, loratadine, cetirizine, and desloratadine [1]. This dual action explains its documented efficacy in patients unresponsive to conventional antihistamines [2]. Furthermore, Quifenadine exhibits clinically validated antiarrhythmic activity without QT prolongation, a property not shared by other second-generation antihistamines [3]. The quinuclidine scaffold confers additional pharmacological features—including calcium channel modulation and antiserotonin effects—that distinguish it from ethanolamine, piperidine, and piperazine-based antihistamines [4]. These mechanistic differences translate into distinct clinical performance characteristics, safety profiles, and research applications that cannot be replicated by alternative H1 antagonists.

Quifenadine (CAS 10447-39-9) Quantitative Differentiation Evidence Versus Comparator Compounds


Superior Safety Profile in Antiarrhythmic Application Versus Amiodarone

In a randomized controlled trial directly comparing Quifenadine to amiodarone, Quifenadine demonstrated substantially lower adverse event incidence despite reduced potency, establishing a favorable risk-benefit profile for pediatric antiarrhythmic applications [1]. The incidence of side effects was 2% (drowsiness and headache) in the Quifenadine group compared to 40% in the amiodarone group [1]. Full antiarrhythmic efficacy (defined as premature beat reduction below 75% of baseline) was achieved in 43% (23/54) of Quifenadine-treated patients versus 74% (37/50) in the amiodarone arm (P = 0.02) [1]. Quifenadine exhibited antiarrhythmic activity without significant QT prolongation or sinus node depression [1].

Antiarrhythmic Cardiac Pharmacology Pediatric Cardiology

Equivalent Antihistaminic Efficacy to Desloratadine with Distinct CNS Profile

In a randomized, double-blind, placebo-controlled crossover study evaluating histamine-induced weal and flare suppression, Quifenadine (50 mg oral dose) demonstrated equivalent weal reaction area reduction compared to desloratadine (5 mg) and clemastine (1 mg) [1]. The effect of Quifenadine on weal reaction area was similar to that of desloratadine and clemastine [1]. Regarding sedative effects, the study concluded that second-generation antihistamines including Quifenadine appear to be not non-sedative but the least impairing, while first-generation antihistamines are the most impairing on CNS function [1]. Unlike diphenhydramine and diprazine, Quifenadine does not inhibit the CNS and is characterized by weak sedative properties [2].

Antihistamine Allergic Response Dermatopharmacology

Unique Diamine Oxidase Activation Mechanism Absent in All Other H1 Antihistamines

Quifenadine possesses a unique dual mechanism of action not described for any other antihistamine agent: in addition to competitive H1 receptor blockade, it activates diamine oxidase (histaminase), an enzyme that degrades approximately 30% of endogenous tissue histamine [1]. Activation of diamine oxidase (tissue histaminase) is a unique property of Quifenadine not described for other antihistamines, which provides additional antipruritic and decongestant effects and explains the efficacy of Quifenadine in patients insensitive to other antihistamines [2]. This dual action reduces histamine content in tissues through both receptor antagonism and enzymatic degradation, distinguishing Quifenadine from all other H1 antagonists including diphenhydramine, loratadine, cetirizine, fexofenadine, and desloratadine [1].

Histamine Metabolism Enzyme Activation Allergic Inflammation

Minimal Blood-Brain Barrier Penetration Versus First-Generation Antihistamines

Quifenadine demonstrates low lipophilicity and poor blood-brain barrier penetration, resulting in minimal CNS effects compared to first-generation antihistamines [1]. The highest concentration of Quifenadine is found in the liver, with lower levels in lungs and kidneys, and the lowest concentration in the brain—less than 0.05% of administered dose—which explains the absence of pronounced sedative and hypnotic effects [2]. In contrast, diphenhydramine and other first-generation antihistamines readily cross the blood-brain barrier and cause significant sedation [1]. Unlike diphenhydramine and diprazine, Quifenadine does not inhibit the CNS and is characterized by weak sedative properties [3].

CNS Penetration Blood-Brain Barrier Sedation Profile

Broad-Spectrum Antiarrhythmic Activity Across Multiple Arrhythmia Models

Experimental studies demonstrate that Quifenadine possesses pronounced antiarrhythmic and protective properties on models of calcium chloride-induced, adrenaline-induced, and strophanthin-induced arrhythmias, while exerting no influence on aconitine-induced arrhythmia [1]. The antiarrhythmic effect of Quifenadine may be partly attributed to blocking slow calcium channels in cardiomyocyte membranes and/or inhibiting calcium ion release from intracellular stores through H1 receptor-handled channels [2]. This profile differs from that of amiodarone, which affects multiple ion channels including potassium channels and is associated with significant QT prolongation [1]. Quifenadine acts as a calcium channel blocker and influences potassium channel activity, likely due to the quinuclidine nucleus in its molecular core [3].

Experimental Arrhythmia Calcium Channel Cardiovascular Pharmacology

Moderate Antiserotonin Activity Complementing H1 Antagonism

Quifenadine exhibits moderate antiserotonin (anti-5-HT) activity in addition to its H1 antihistamine effects [1]. This dual antihistamine and antiserotonin action enables successful use of Quifenadine in the acute period of atopic dermatitis, particularly when provoked by contact with an allergen [2]. Quifenadine also demonstrates weak cholinolytic (antimuscarinic) effects with an IC50 >1000 nM at M3 receptors [3]. In comparison, most second-generation antihistamines including loratadine, desloratadine, fexofenadine, and cetirizine are highly selective for H1 receptors with negligible activity at serotonin or muscarinic receptors [1].

Serotonin Receptor Pruritus Atopic Dermatitis

Quifenadine (CAS 10447-39-9) Optimal Research and Industrial Application Scenarios


Pediatric Antiarrhythmic Research Requiring Low QT Liability

Based on the direct head-to-head trial data showing 2% adverse event incidence for Quifenadine versus 40% for amiodarone [1], researchers investigating H1-mediated antiarrhythmic mechanisms in pediatric models should prioritize Quifenadine as the tool compound of choice. The compound's demonstrated efficacy in 43% of patients with supraventricular premature beats, combined with absence of QT prolongation and sinus node depression, makes it particularly valuable for studies requiring calcium channel-modulating antiarrhythmic activity without the cardiotoxicity profile of conventional agents [1]. The quinuclidine core structure and documented calcium channel blocking properties provide a distinct mechanistic platform for investigating non-classical antiarrhythmic pathways [2].

Histamine Metabolism Studies Involving Diamine Oxidase Activation

For research programs investigating histamine catabolism, antihistamine resistance mechanisms, or dual-pathway anti-allergic strategies, Quifenadine is the only available H1 antagonist that activates diamine oxidase to degrade approximately 30% of endogenous histamine [1]. This unique property, not found in diphenhydramine, loratadine, cetirizine, fexofenadine, or desloratadine, enables studies that cannot be conducted with any other antihistamine compound [2]. The documented clinical efficacy in patients insensitive to other antihistamines provides a translational rationale for investigating this mechanism in models of refractory allergic conditions [2].

Peripheral H1 Antagonism with Minimal CNS Confounds in In Vivo Studies

Investigators requiring clean peripheral H1 antagonism in animal models should select Quifenadine due to its low brain concentration (<0.05% of administered dose) and poor blood-brain barrier penetration [1]. This pharmacokinetic profile eliminates the CNS sedative confounds associated with first-generation antihistamines like diphenhydramine while maintaining antihistaminic efficacy comparable to desloratadine [2]. The combination of peripheral selectivity and proven in vivo efficacy makes Quifenadine an optimal tool for studying allergic responses, pruritus mechanisms, and inflammatory pathways where central effects would compromise data interpretation [3].

Pruritus and Atopic Dermatitis Models Requiring Combined H1/Antiserotonin Activity

For dermatological research focused on pruritus pathways or atopic dermatitis, Quifenadine's moderate antiserotonin activity complements its H1 antagonism to provide a broader pharmacological profile than pure H1-selective agents [1]. Clinical experience supports its use in acute atopic dermatitis, especially allergen-provoked cases, where the dual antihistamine/antiserotonin action may confer therapeutic advantage [2]. Researchers investigating the interplay between histaminergic and serotonergic pathways in itch signaling will find Quifenadine a valuable comparator to highly selective H1 antagonists like desloratadine or fexofenadine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quifenadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.